4-methoxybutanethioamide
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Overview
Description
4-Methoxybutanethioamide is an organic compound with the molecular formula C₅H₁₁NOS and a molecular weight of 133.21 g/mol It is a thioamide derivative, characterized by the presence of a sulfur atom in place of the oxygen atom found in amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybutanethioamide typically involves the reaction of 4-methoxybutanoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybutanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxybutanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzamide: Similar structure but with an oxygen atom instead of sulfur.
4-Methoxybutanamide: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
4-Methoxythiobutanamide: Another thioamide derivative with a different substitution pattern.
Uniqueness
4-Methoxybutanethioamide is unique due to the presence of both a methoxy group and a thioamide group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-methoxybutanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-7-4-2-3-5(6)8/h2-4H2,1H3,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKIPHYCDHJMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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